tetrazol-5-yl-glycine-(RS)

NMDA Receptor Binding Radioligand Binding Assay In Vitro Pharmacology

Tetrazol-5-yl-glycine-(RS) is a uniquely potent NMDA agonist (100–500× vs NMDA). Its tetrazole-for-carboxylate substitution yields nanomolar affinity (IC50=98 nM) and selectivity over AMPA, kainate, and glycine sites. GluN1/GluN2D EC50=99 nM vs GluN1/GluN2A EC50=1.7 μM provides a 17-fold selectivity window for subtype dissection. Ultra-potent convulsant (ED50=0.071 mg/kg i.p.) enables reliable epilepsy models and neuroprotection screening. Compared to generic agonists, it ensures receptor-specific outcomes at markedly lower, controlled doses.

Molecular Formula C3H5N5O2
Molecular Weight 143.10 g/mol
Cat. No. B13006745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrazol-5-yl-glycine-(RS)
Molecular FormulaC3H5N5O2
Molecular Weight143.10 g/mol
Structural Identifiers
SMILESC1(=NNN=N1)C(C(=O)O)N
InChIInChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8)/t1-/m1/s1
InChIKeyUKBRUIZWQZHXFL-PVQJCKRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrazol-5-yl-glycine-(RS) (LY 285265): A Structurally Distinct, Ultra-Potent NMDA Receptor Agonist for Research Use


Tetrazol-5-yl-glycine-(RS), also known as D,L-(tetrazol-5-yl)glycine or LY 285265, is a synthetic, tetrazole-substituted amino acid that acts as a highly potent and selective agonist at the N-methyl-D-aspartate (NMDA) subtype of excitatory amino acid receptors [1]. Its structural novelty lies in the replacement of the terminal carboxylate group of glutamate with a 1H-tetrazol-5-yl moiety, conferring unique charge distribution and receptor interaction properties [2]. The compound exhibits nanomolar affinity for NMDA receptors and demonstrates remarkable selectivity over AMPA, kainate, and glycine binding sites [1].

Why Generic NMDA Agonists Cannot Substitute for Tetrazol-5-yl-glycine-(RS) in Critical Research Applications


The assumption that all NMDA agonists are functionally equivalent is demonstrably false for tetrazol-5-yl-glycine-(RS). While compounds like NMDA, cis-methanoglutamate, and L-glutamate activate the same receptor family, tetrazol-5-yl-glycine-(RS) exhibits orders-of-magnitude greater potency, distinct subtype selectivity, and a unique ability to induce rapid, receptor-mediated excitotoxicity in vitro [1]. These quantitative differences, documented in the evidence below, mean that substituting a generic NMDA agonist for tetrazol-5-yl-glycine-(RS) would fundamentally alter experimental outcomes, from the effective dose required to the specific neuronal pathways activated [2].

Quantitative Differentiation of Tetrazol-5-yl-glycine-(RS): Evidence-Based Comparison Against Key NMDA Agonist Comparators


Nanomolar Binding Affinity and Superior Displacement of [3H]CGS19755 vs. NMDA

Tetrazol-5-yl-glycine-(RS) demonstrates exceptionally high affinity for the NMDA receptor, as measured by its ability to displace the competitive antagonist [3H]CGS19755. This affinity is far greater than that of the endogenous agonist NMDA, a key comparator [1]. The compound also potently displaces [3H]glutamate [2].

NMDA Receptor Binding Radioligand Binding Assay In Vitro Pharmacology

Direct Head-to-Head Comparison: 100-Fold Greater In Vivo Excitotoxic Potency than cis-Methanoglutamate in Adult Rats

In a direct comparative study of excitotoxic potency in adult rat striatum, tetrazol-5-yl-glycine-(RS) was found to be approximately 100-fold more potent than the selective NMDA agonist cis-methanoglutamate, and 500-fold more potent than NMDA itself [1].

Excitotoxicity Neurodegeneration In Vivo Pharmacology

Direct Head-to-Head Comparison: 50-Fold Greater In Vivo Excitotoxic Potency than cis-Methanoglutamate in Neonatal Rats

The same comparative study also assessed excitotoxic potency in neonatal rats. Tetrazol-5-yl-glycine-(RS) maintained its superior potency, being approximately 50-fold more effective than cis-methanoglutamate and 150-fold more effective than NMDA in producing brain damage [1].

Neonatal Neurobiology Excitotoxicity Developmental Neuroscience

Superior Potency in Functional Assays: Cortical Wedge Depolarization

In a functional assay of NMDA receptor activation using mouse cortical wedges, tetrazol-5-yl-glycine-(RS) (TG) demonstrated an EC50 of 0.3 μM for inducing depolarization. This is >26-fold more potent than the comparator NMDA, which had an EC50 of 8 μM [1].

Electrophysiology Functional Assay Receptor Pharmacology

Receptor Subtype Selectivity: Differential Potency at GluN1/GluN2A vs. GluN1/GluN2D

Unlike the broad-spectrum activation of glutamate, tetrazol-5-yl-glycine-(RS) exhibits functional selectivity among NMDA receptor subtypes. It activates GluN1/GluN2D receptors with an EC50 of 99 nM, while its potency at GluN1/GluN2A receptors is 17-fold lower (EC50 = 1.7 μM) [1]. This contrasts with NMDA, which typically shows less pronounced subtype selectivity.

Receptor Subtype GluN2 Subunits Pharmacological Profiling

Unparalleled In Vivo Systemic Potency: 100-Fold More Potent than NMDA in Drug Discrimination Assays

In a behavioral pharmacology study using an NMDA drug discrimination paradigm in rats, tetrazol-5-yl-glycine-(RS) (LY 285265) was found to be approximately 100-fold more potent than NMDA in producing NMDA-like discriminative stimulus effects [1]. LY 285265 was also the only compound among several excitatory amino acids tested to produce full substitution for NMDA.

Behavioral Pharmacology Drug Discrimination In Vivo Potency

Optimal Research Applications for Tetrazol-5-yl-glycine-(RS) Based on Quantified Differentiation


Creating Highly Reproducible In Vivo Models of Excitotoxic Neurodegeneration

Researchers requiring a reliable and potent agent for inducing NMDA receptor-mediated excitotoxicity should prioritize tetrazol-5-yl-glycine-(RS). Its 100- to 500-fold greater potency than NMDA and cis-methanoglutamate in adult rat striatum [1] allows for the use of significantly lower, more controlled doses, leading to less variability and more precise lesioning. This is particularly critical for studies of stroke, traumatic brain injury, and chronic neurodegenerative diseases where the NMDA receptor's role is central. The compound's established excitotoxic profile [2] makes it a standard for positive controls in neuroprotection studies.

Selective Pharmacological Probing of GluN2D-Containing NMDA Receptors

For studies aimed at dissecting the specific physiological roles of NMDA receptor subtypes, tetrazol-5-yl-glycine-(RS) offers a distinct advantage. Its 17-fold higher functional potency at GluN1/GluN2D over GluN1/GluN2A receptors [3] provides a window of selectivity not available with the non-selective agonists NMDA or glutamate. This makes it a valuable tool for investigating GluN2D function in native tissues, such as those in the basal ganglia, brainstem, and certain peripheral neurons, and for exploring the therapeutic potential of GluN2D-selective modulation.

Establishing NMDA Receptor-Mediated Convulsant and Seizure Models

In epilepsy research, tetrazol-5-yl-glycine-(RS) is an ultra-potent convulsant agent with a well-defined, NMDA receptor-specific mechanism. Its in vivo convulsant activity in neonatal rats (ED50 = 0.071 mg/kg i.p.) [2] and potent behavioral effects [4] make it a highly reliable tool for inducing seizures. Its selectivity ensures that the observed phenotype is directly attributable to NMDA receptor activation, providing a clean model for screening novel anticonvulsant compounds and studying the role of NMDA receptors in epileptogenesis.

High-Throughput Screening (HTS) Assays for NMDA Receptor Modulators

The combination of high affinity (IC50 = 98 nM vs. [3H]CGS19755) [5], functional potency (EC50 = 0.3 μM in cortical wedges) [6], and robust assay window makes tetrazol-5-yl-glycine-(RS) an ideal agonist for developing and validating high-throughput screening assays. Its ability to produce a strong, reliable signal at low concentrations reduces compound consumption and minimizes assay interference, making it a cost-effective and technically superior choice for screening campaigns aimed at identifying novel NMDA receptor antagonists, allosteric modulators, or agonists.

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